

4-(Diethylamino)butan-2-one CAS number 3299-38-5 information

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Compound of Interest

Compound Name: 4-(Diethylamino)butan-2-one

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An In-depth Technical Guide to **4-(Diethylamino)butan-2-one** (CAS 3299-38-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Diethylamino)butan-2-one, identified by CAS number 3299-38-5, is a versatile bifunctional organic compound belonging to the class of β -amino ketones.[1] Structurally, it features a ketone functional group and a tertiary amine, which impart a unique reactivity profile that makes it a valuable intermediate in organic synthesis.[2] Often referred to as a Mannich base, this compound serves as a key building block for the construction of more complex molecular architectures, including steroidal and heterocyclic systems.[3][4] This guide provides a comprehensive technical overview of its synthesis, properties, reactivity, analytical characterization, and applications, designed to support professionals in research and development.

Physicochemical and Spectroscopic Properties

4-(Diethylamino)butan-2-one is a liquid at room temperature with a distinct chemical profile.[3] Its physical and chemical properties are critical for its handling, storage, and application in synthetic protocols.

Property	Value	Source
CAS Number	3299-38-5	[3][5]
Molecular Formula	C ₈ H ₁₇ NO	[3][6]
Molecular Weight	143.23 g/mol	[3][6]
IUPAC Name	4-(diethylamino)butan-2-one	[6]
Synonyms	4-(Diethylamino)-2-butanone, 1-(Diethylamino)-3-butanone	[6][7]
Boiling Point	188.7 °C at 760 mmHg; 76-78 °C at 16 mmHg	[3][5]
Density	0.868 g/cm ³	[3]
Refractive Index (n ₂₀ /D)	1.433	[3][5]
Flash Point	43.3 °C	[3][7]
InChIKey	XLEOCTUCGZANAC-UHFFFAOYSA-N	[5][6]
Canonical SMILES	CCN(CC)CCC(=O)C	[3][6]

Synthesis and Mechanism: The Mannich Reaction

The primary and most efficient route for the synthesis of **4-(diethylamino)butan-2-one** is the Mannich reaction.[1][8] This classic three-component condensation involves an active hydrogen compound (acetone), a non-enolizable aldehyde (formaldehyde), and a secondary amine (diethylamine).[1]

The reaction proceeds through two key stages:

- **Formation of the Iminium Ion:** Diethylamine first reacts with formaldehyde to form a relatively stable diethylaminomethyl cation, often referred to as an Eschenmoser's salt precursor. This electrophilic species is the key aminomethylating agent.
- **Nucleophilic Attack:** Acetone, the active hydrogen compound, forms an enol or enolate under the reaction conditions. This nucleophilic enol then attacks the carbon of the iminium ion,

forming a new carbon-carbon bond and yielding the final β -amino ketone product after workup.

The choice of an unsymmetrical ketone can lead to isomeric products. However, for the synthesis of **4-(diethylamino)butan-2-one**, acetone is the ideal starting ketone, as it possesses symmetrical alpha-hydrogens, preventing the formation of constitutional isomers.[9]

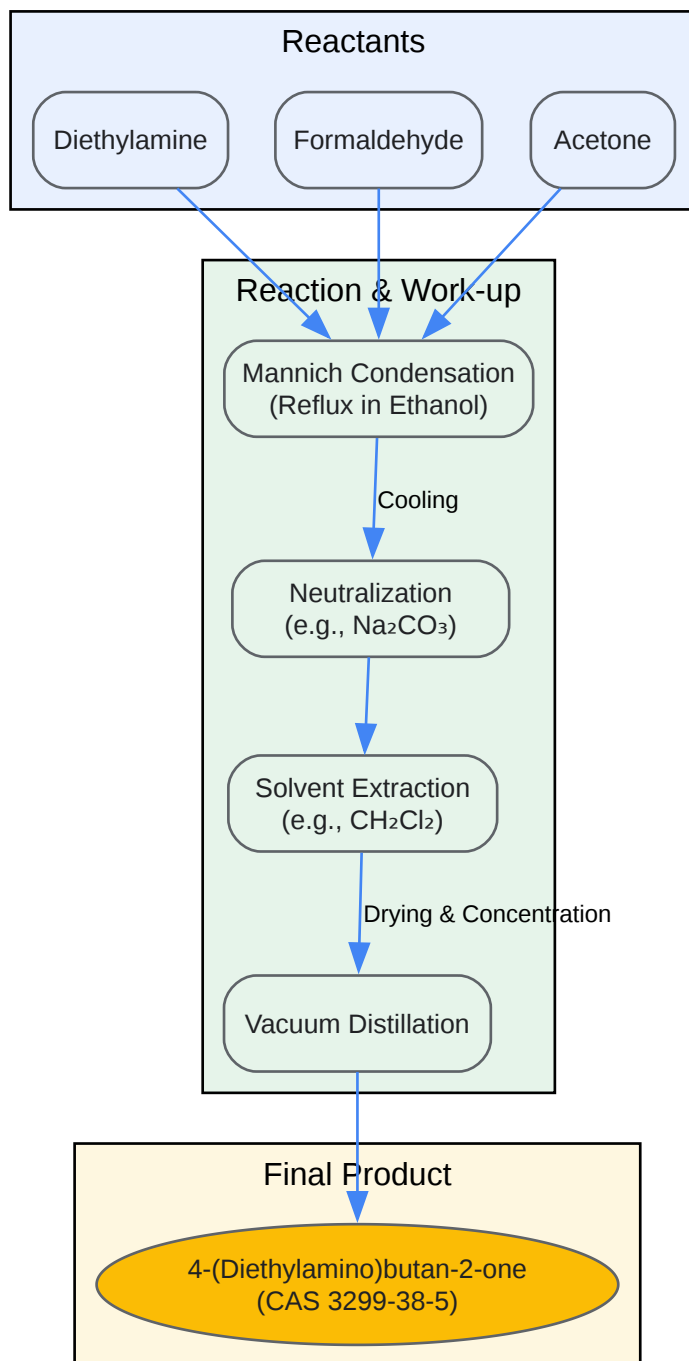
Experimental Protocol: Synthesis of 4-(Diethylamino)butan-2-one

This protocol is a generalized procedure based on the principles of the Mannich reaction.

- **Iminium Ion Generation:** In a reaction vessel equipped with a reflux condenser and magnetic stirrer, combine diethylamine and formaldehyde (often as an aqueous solution, formalin, or its polymer form, paraformaldehyde) in a suitable solvent like ethanol or water. If starting with the amine salt (diethylamine hydrochloride), the reaction is typically performed under acidic conditions.
- **Addition of Ketone:** Slowly add acetone to the reaction mixture. A slight exotherm may be observed.
- **Reaction:** Gently heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by an appropriate technique like Thin-Layer Chromatography (TLC).
- **Work-up and Neutralization:** Cool the reaction mixture to room temperature. If the reaction was run under acidic conditions, carefully neutralize it with a base such as sodium carbonate or sodium hydroxide solution until the pH is basic.
- **Extraction:** Extract the product from the aqueous mixture using an immiscible organic solvent (e.g., diethyl ether or dichloromethane). Perform multiple extractions to maximize yield.
- **Purification:** Combine the organic layers, wash with brine to remove residual water, and dry over an anhydrous drying agent like anhydrous sodium sulfate. After filtering off the drying agent, concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure **4-(diethylamino)butan-2-one**. [9]

Visualization of the Synthetic Workflow

Synthesis Workflow for 4-(Diethylamino)butan-2-one



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Caption: Synthetic pathway via the Mannich reaction.

Reactivity and Applications in Organic Synthesis

4-(Diethylamino)butan-2-one is primarily utilized as a synthetic intermediate. Its bifunctional nature allows for a range of subsequent transformations.

- **Michael Acceptor Precursor:** The compound can be quaternized at the nitrogen atom (e.g., with methyl iodide) and subsequently treated with a base to induce Hofmann elimination. This process generates methyl vinyl ketone (MVK), a crucial Michael acceptor in organic synthesis.
- **Robinson Annulation Reagent:** It is a well-established reagent in the Robinson annulation reaction for the construction of six-membered rings. In this capacity, it serves as a stable and easily handled surrogate for the more volatile and polymer-prone MVK. For instance, it reacts with 2-methyl-1,3-cyclohexanedione to form intermediates used in the synthesis of complex polycyclic molecules like steroids and terpenes.[\[4\]](#)
- **Pharmaceutical Scaffolding:** Its structure is a precursor for synthesizing various heterocyclic compounds and has been used in the total synthesis of steroidal hydrochrysene derivatives.[\[3\]](#)

Analytical Characterization

Accurate identification and purity assessment of **4-(diethylamino)butan-2-one** are essential. A combination of chromatographic and spectroscopic techniques is typically employed.

- **Gas Chromatography-Mass Spectrometry (GC-MS):** This is a powerful technique for both separation and identification. The compound is volatile enough for GC analysis, and its mass spectrum provides a unique fragmentation pattern for confirmation.[\[6\]](#) The NIST Mass Spectrometry Data Center lists characteristic peaks for this molecule.[\[6\]](#)
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - **¹H NMR:** The proton NMR spectrum will show characteristic signals for the ethyl groups (a quartet and a triplet), two methylene groups in the butane backbone (triplets), and a singlet for the methyl ketone group.

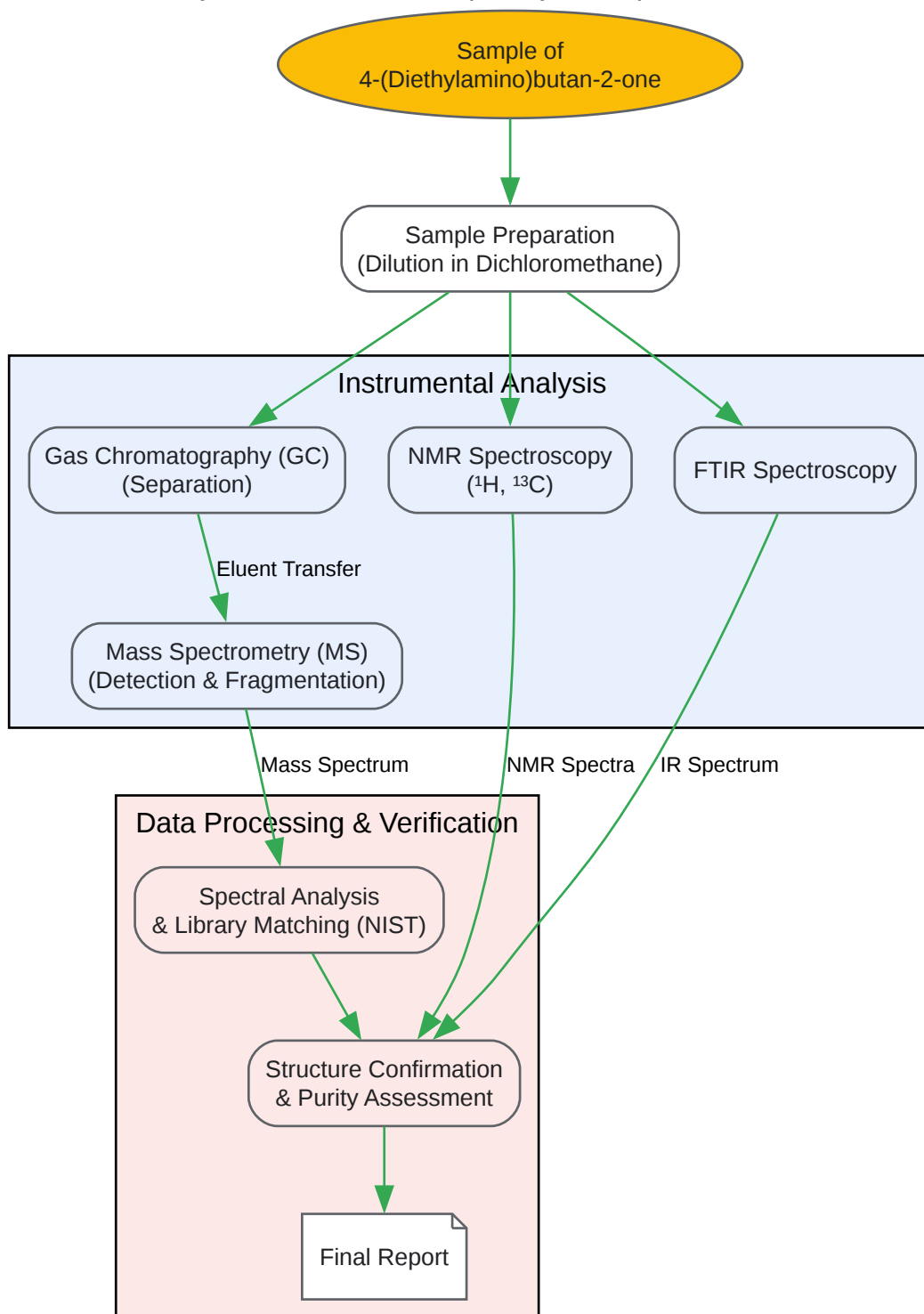
- ^{13}C NMR: The carbon spectrum will display distinct peaks for the carbonyl carbon, the four unique carbons of the N,N-diethylaminobutyl chain, and the methyl carbon of the ketone.
- Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band characteristic of the ketone C=O stretching vibration, typically found around 1715 cm^{-1} .^[6]

Experimental Protocol: GC-MS Analysis

- Sample Preparation: Prepare a dilute solution of **4-(diethylamino)butan-2-one** in a suitable volatile solvent (e.g., methanol or dichloromethane).
- GC-MS Conditions:
 - Column: Use a low-to-mid polarity column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 μm).^[10]
 - Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., $15^\circ\text{C}/\text{min}$) to a final temperature of 280°C and hold.^[10]
 - Injector Temperature: 250°C .
 - Transfer Line Temperature: 280°C .^[10]
 - Ion Source Temperature: 230°C .^[10]
 - Ionization Mode: Electron Ionization (EI) at 70 eV.^[10]
- Data Acquisition and Analysis: Acquire data in full scan mode to obtain the complete mass spectrum. Compare the resulting spectrum with a reference library (e.g., NIST) for positive identification. For quantification, Selected Ion Monitoring (SIM) of characteristic ions can be used for enhanced sensitivity.^[10]

Visualization of the Analytical Workflow

Analytical Workflow for 4-(Diethylamino)butan-2-one

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Caption: Standard analytical workflow for characterization.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **4-(diethylamino)butan-2-one** is classified as a hazardous substance.^[6]

- Hazards:
 - H226: Flammable liquid and vapor.^[7]
 - H315: Causes skin irritation.^[6]
 - H319: Causes serious eye irritation.^[6]
 - H335: May cause respiratory irritation.^[6]
- Precautions:
 - Handling: Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.^[11] Keep away from heat, sparks, open flames, and other sources of ignition. Take precautionary measures against static discharge.
 - Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.^[11]
 - Spills: In case of a spill, contain the spillage with a non-combustible absorbent material and dispose of it as hazardous waste.

Always consult the latest Safety Data Sheet (SDS) before handling this chemical.

Conclusion

4-(Diethylamino)butan-2-one (CAS 3299-38-5) is a foundational building block in synthetic organic chemistry. Its straightforward synthesis via the Mannich reaction and its utility as a stable precursor for reagents like methyl vinyl ketone make it an indispensable tool for constructing complex cyclic and polycyclic molecules. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective application in research and drug development.

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